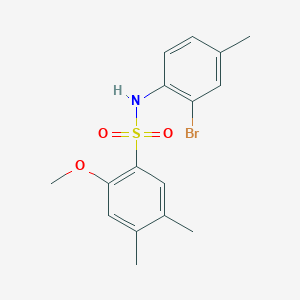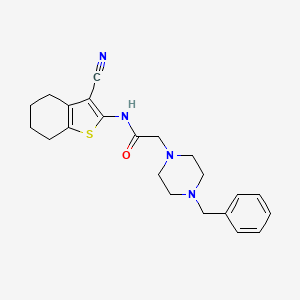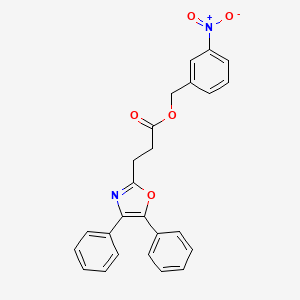![molecular formula C22H20ClN3O2S B3507722 N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3507722.png)
N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide
Übersicht
Beschreibung
N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further investigation.
Wirkmechanismus
CCT137690 is a selective inhibitor of the serine/threonine kinase, PAK4. This kinase is involved in a variety of cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK4, CCT137690 disrupts these processes, leading to the inhibition of tumor growth. In addition, CCT137690 has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
CCT137690 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of key signaling proteins, including AKT and ERK, which are involved in cell survival and proliferation. In addition, CCT137690 has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. These effects suggest that CCT137690 may have multiple mechanisms of action in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT137690 is its potency and selectivity. It has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a cancer therapy. However, there are also some limitations to its use in lab experiments. CCT137690 has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of CCT137690. One area of research is the development of more potent and selective inhibitors of PAK4. This could lead to the development of more effective cancer therapies with fewer side effects. Another area of research is the identification of biomarkers that can predict response to CCT137690. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CCT137690 in humans.
Wissenschaftliche Forschungsanwendungen
CCT137690 has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. These findings suggest that CCT137690 may have broad therapeutic potential in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[(3-chloro-2-morpholin-4-ylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c23-18-9-4-10-19(20(18)26-11-13-28-14-12-26)24-22(29)25-21(27)17-8-3-6-15-5-1-2-7-16(15)17/h1-10H,11-14H2,(H2,24,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTPMZOBLYSCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3507643.png)
![methyl 2-{[N-(2-fluorobenzoyl)glycyl]amino}benzoate](/img/structure/B3507658.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B3507677.png)
![2,6-dichloro-N-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methylnicotinamide](/img/structure/B3507682.png)
![N-(4-chlorobenzyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B3507688.png)
![N-(2-furylmethyl)-2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetamide](/img/structure/B3507689.png)
amino]benzoyl}amino)benzoate](/img/structure/B3507693.png)
![2-[(4-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3507697.png)
![4-methoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B3507703.png)

![4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3507733.png)


amino]benzamide](/img/structure/B3507756.png)